molecular formula C21H29N3O3 B5975367 N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5975367
M. Wt: 371.5 g/mol
InChI Key: RKWODCXPRHDFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DEAEP and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DEAEP is not fully understood. However, it is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. DEAEP has also been shown to exhibit antifungal activity.
Biochemical and Physiological Effects:
DEAEP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. DEAEP has also been shown to exhibit antifungal activity, which may be attributed to its ability to disrupt fungal cell membranes.

Advantages and Limitations for Lab Experiments

One of the advantages of using DEAEP in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using DEAEP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DEAEP. One potential direction is to further study its potential as a drug candidate. Another potential direction is to study its potential as a fluorescent probe for monitoring enzymatic activity. Additionally, further research is needed to fully understand the mechanism of action of DEAEP and its potential applications in various scientific research fields.
Conclusion:
DEAEP is a synthetic compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through a multistep process and has been studied for its potential use as a drug candidate and fluorescent probe. DEAEP exhibits various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. While DEAEP has several advantages for use in lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for research on DEAEP, including further study of its potential as a drug candidate and fluorescent probe.

Synthesis Methods

DEAEP can be synthesized through a multistep process starting with the reaction of 4-ethoxybenzylamine with ethyl acetoacetate. The resulting product is then treated with piperazine to form the piperazinylacetamide intermediate. Finally, the intermediate is reacted with allyl bromide to obtain DEAEP.

Scientific Research Applications

DEAEP has been studied for its potential applications in various scientific research fields. One of the primary applications of DEAEP is in the field of medicinal chemistry, where it has been tested for its potential as a drug candidate. DEAEP has also been studied for its potential use as a fluorescent probe for monitoring enzymatic activity.

properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-4-12-23(13-5-2)20(25)15-19-21(26)22-11-14-24(19)16-17-7-9-18(10-8-17)27-6-3/h4-5,7-10,19H,1-2,6,11-16H2,3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWODCXPRHDFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

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